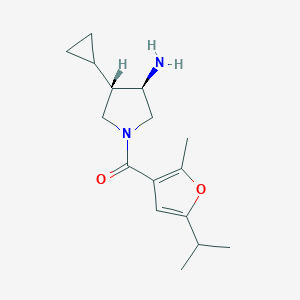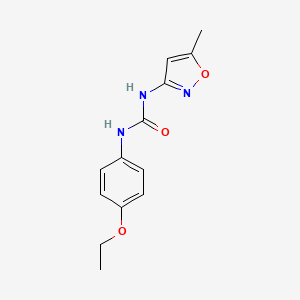![molecular formula C17H30N2O3S B5690484 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is not fully understood. However, it has been proposed that the compound may exert its effects by modulating various signaling pathways in cells. It has been shown to activate the PI3K/Akt pathway and inhibit the MAPK/ERK pathway.
Biochemical and Physiological Effects:
The compound 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has been shown to have various biochemical and physiological effects. Some of the effects include:
1. Anti-inflammatory Activity: The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant Activity: The compound has been shown to have antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
3. Neuroprotective Activity: The compound has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques.
Advantages and Limitations for Lab Experiments
The compound 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: The compound has been shown to be highly potent in inhibiting the growth of cancer cells and exhibiting antibacterial activity.
2. Versatility: The compound has potential applications in various scientific fields such as cancer research, neuroscience, and antibacterial research.
Some of the limitations include:
1. Limited Solubility: The compound has limited solubility in aqueous solutions, making it difficult to use in some lab experiments.
2. Lack of Clinical Studies: There is a lack of clinical studies on the compound, making it difficult to determine its potential use in human medicine.
Future Directions
There are several future directions for the compound 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one. Some of the future directions include:
1. Clinical Studies: More clinical studies are needed to determine the potential use of the compound in human medicine.
2. Optimization of Synthesis: The synthesis of the compound can be optimized to improve its yield and purity.
3. Development of Derivatives: Derivatives of the compound can be developed to improve its solubility and potency.
4. Combination Therapy: The compound can be used in combination with other drugs to enhance its therapeutic effects.
In conclusion, 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a novel compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied. Although the compound has several advantages, it also has limitations for lab experiments. Further research is needed to determine its potential use in human medicine.
Synthesis Methods
The synthesis of 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has been achieved using different methods. One of the most common methods involves the reaction of cyclopropylmethylamine and butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a diazotizing agent to yield the final product.
Scientific Research Applications
The compound 8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has been extensively studied for its potential applications in various scientific fields. Some of the applications include:
1. Cancer Research: The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
2. Neuroscience: The compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques.
3. Antibacterial Activity: The compound has been shown to exhibit antibacterial activity against various bacterial strains. It has been found to be effective against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
8-butylsulfonyl-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-2-3-11-23(21,22)19-10-4-8-17(14-19)9-7-16(20)18(13-17)12-15-5-6-15/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZXRICKNKPMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
